[2,3'-Bipyridine]-5-carbaldehyde
Overview
Description
[2,3’-Bipyridine]-5-carbaldehyde: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,3’-Bipyridine]-5-carbaldehyde includes an aldehyde functional group at the 5-position of the 2,3’-bipyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid .
For example, the synthesis can be achieved by reacting 2-bromo-3-pyridinecarboxaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst and a base under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-5-carbaldehyde may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: [2,3’-Bipyridine]-5-carboxylic acid.
Reduction: [2,3’-Bipyridine]-5-methanol.
Substitution: Various substituted bipyridines depending on the substituent introduced.
Scientific Research Applications
[2,3’-Bipyridine]-5-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5-carbaldehyde largely depends on its role as a ligand. When it forms complexes with transition metals, it can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The nitrogen atoms in the pyridine rings coordinate with the metal, stabilizing the complex and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal centers.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
3,3’-Bipyridine: Less common but used in specific applications where its unique electronic properties are beneficial.
Uniqueness
[2,3’-Bipyridine]-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-4-11(13-6-9)10-2-1-5-12-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPAFNTBLQAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297335 | |
Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-49-5 | |
Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179873-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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